molecular formula C28H26N2O3S B10945524 5-Benzyl-2-[({4-[(4-ethylphenoxy)methyl]phenyl}carbonyl)amino]thiophene-3-carboxamide

5-Benzyl-2-[({4-[(4-ethylphenoxy)methyl]phenyl}carbonyl)amino]thiophene-3-carboxamide

Cat. No.: B10945524
M. Wt: 470.6 g/mol
InChI Key: QCOUDLDPWLAPTP-UHFFFAOYSA-N
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Description

5-BENZYL-2-({4-[(4-ETHYLPHENOXY)METHYL]BENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes benzyl, ethylphenoxy, and thiophenecarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZYL-2-({4-[(4-ETHYLPHENOXY)METHYL]BENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution, where benzene derivatives undergo substitution reactions to introduce various functional groups . The process may involve the use of catalysts and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-BENZYL-2-({4-[(4-ETHYLPHENOXY)METHYL]BENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-BENZYL-2-({4-[(4-ETHYLPHENOXY)METHYL]BENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-BENZYL-2-({4-[(4-ETHYLPHENOXY)METHYL]BENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE involves its interaction with molecular targets in biological systems. This could include binding to specific proteins or enzymes, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl and thiophene derivatives, such as 5-benzyl-2-{[2-(2-bromo-4-ethylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide .

Uniqueness

What sets 5-BENZYL-2-({4-[(4-ETHYLPHENOXY)METHYL]BENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE apart is its unique combination of functional groups, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C28H26N2O3S

Molecular Weight

470.6 g/mol

IUPAC Name

5-benzyl-2-[[4-[(4-ethylphenoxy)methyl]benzoyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C28H26N2O3S/c1-2-19-10-14-23(15-11-19)33-18-21-8-12-22(13-9-21)27(32)30-28-25(26(29)31)17-24(34-28)16-20-6-4-3-5-7-20/h3-15,17H,2,16,18H2,1H3,(H2,29,31)(H,30,32)

InChI Key

QCOUDLDPWLAPTP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=C(C=C(S3)CC4=CC=CC=C4)C(=O)N

Origin of Product

United States

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